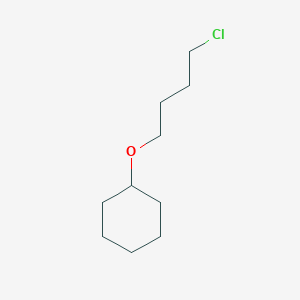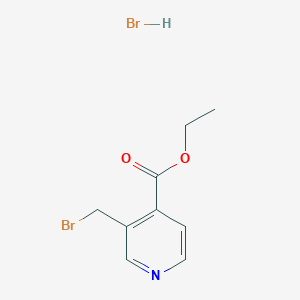![molecular formula C44H62O4 B13646989 4-[2,5-didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646989.png)
4-[2,5-didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2,5-Didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde is an organic compound with a complex structure that includes multiple aromatic rings and aldehyde functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,5-didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common approach is the acetalization of the aldehyde group using diethoxymethoxyethane and ethanol, followed by the formation of a Grignard compound with magnesium and 1,2-dibromoethane. This intermediate is then reacted with tri-n-butyl borate to form the protected aryl boronic ester, which is subsequently hydrolyzed to yield the target compound .
Industrial Production Methods
The use of less expensive starting materials and improved reaction conditions can enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2,5-Didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation).
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Nitro, halo, or sulfonyl derivatives.
Applications De Recherche Scientifique
4-[2,5-Didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of 4-[2,5-didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Formylphenylboronic acid: A versatile synthetic building block used in Suzuki couplings and other organic reactions.
4-(4-Formylphenoxy)benzaldehyde: Similar in structure but with different substituents, used in various chemical syntheses.
Uniqueness
4-[2,5-Didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde is unique due to its combination of multiple aromatic rings and long alkoxy chains, which confer distinct physical and chemical properties. These features make it suitable for specialized applications in materials science and organic synthesis .
Propriétés
Formule moléculaire |
C44H62O4 |
|---|---|
Poids moléculaire |
655.0 g/mol |
Nom IUPAC |
4-[2,5-didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C44H62O4/c1-3-5-7-9-11-13-15-17-19-21-31-47-43-33-42(40-29-25-38(36-46)26-30-40)44(34-41(43)39-27-23-37(35-45)24-28-39)48-32-22-20-18-16-14-12-10-8-6-4-2/h23-30,33-36H,3-22,31-32H2,1-2H3 |
Clé InChI |
YQZNSLURTJPYNE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC(=C(C=C1C2=CC=C(C=C2)C=O)OCCCCCCCCCCCC)C3=CC=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


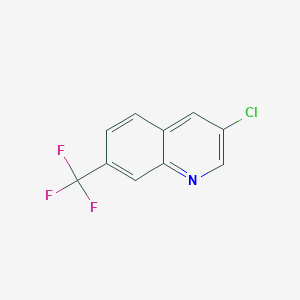
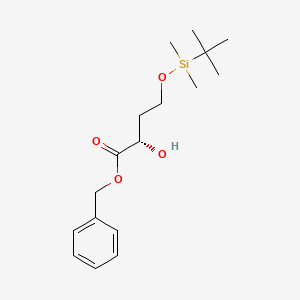
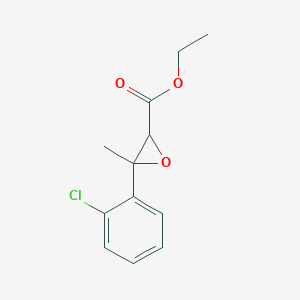
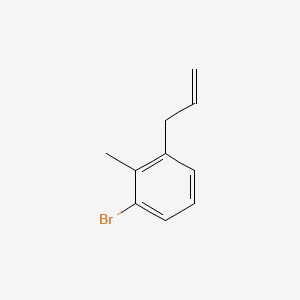
![(SP-4-1)-[29H,31H-Phthalocyanine-2,9,16,23-tetraminato(2-)-|EN29,|EN30,|EN31,|EN32]zinc](/img/structure/B13646932.png)

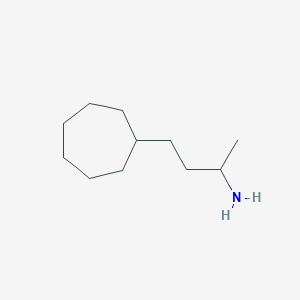
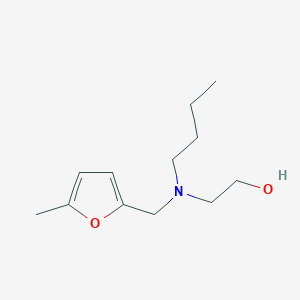
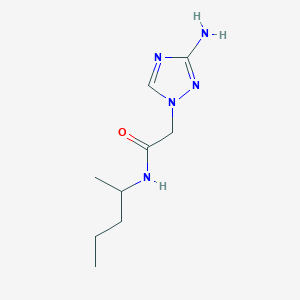

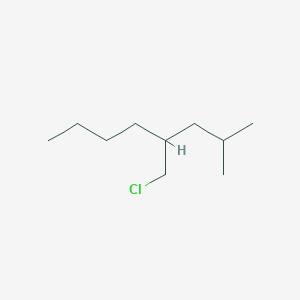
![3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13646972.png)
